molecular formula C5H5ClN2O B3150663 4-Chloro-2-methylpyridazin-3(2H)-one CAS No. 69207-44-9

4-Chloro-2-methylpyridazin-3(2H)-one

Cat. No.: B3150663
CAS No.: 69207-44-9
M. Wt: 144.56 g/mol
InChI Key: JXIFEBCWAJUBPN-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of a chlorine atom at position 4 and a methyl group at position 2 makes this compound unique. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-oxobutanoic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or primary amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2-methylpyridazin-3(2H)-one.

Scientific Research Applications

4-Chloro-2-methylpyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridazin-3(2H)-one: Lacks the chlorine atom at position 4.

    4-Chloropyridazin-3(2H)-one: Lacks the methyl group at position 2.

    2,4-Dichloropyridazin-3(2H)-one: Contains an additional chlorine atom at position 2.

Uniqueness

4-Chloro-2-methylpyridazin-3(2H)-one is unique due to the specific combination of a chlorine atom at position 4 and a methyl group at position 2. This combination can influence its chemical reactivity and biological activity, making it distinct from other pyridazinone derivatives.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Biological Activity

4-Chloro-2-methylpyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridazinone core with a chlorine substituent at position 4 and a methyl group at position 2. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

1. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been documented in several studies. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

Table 1: COX Inhibition Potency of Pyridazinone Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundTBDTBD
Indomethacin0.50.02

Note: TBD indicates that the exact IC50 value for this compound remains to be determined.

The anti-inflammatory effect is primarily attributed to the inhibition of COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation. Studies suggest that derivatives with similar structures selectively inhibit COX-2 over COX-1, potentially minimizing gastrointestinal side effects commonly associated with traditional NSAIDs .

Case Studies

  • In Vivo Studies : In a carrageenan-induced paw edema model, derivatives of pyridazinones demonstrated significant reductions in inflammation compared to control groups. The effective doses (ED50) were comparable to indomethacin, indicating strong anti-inflammatory potential .
  • Molecular Docking Studies : Computational analyses revealed that the binding affinity of this compound to COX enzymes is enhanced by its structural features. The presence of the chloro and methyl groups facilitates interactions within the enzyme's active site .

2. Anticancer Activity

Research indicates that this compound exhibits anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth.

Table 2: Anticancer Activity of Pyridazinone Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundHeLaTBD
MCF-7TBD

Note: Further studies are needed to determine specific IC50 values for various cancer cell lines.

3. Antimicrobial Activity

The antimicrobial activity of pyridazinones has also been explored, with some derivatives showing promising results against bacterial strains.

The antimicrobial effects are believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Research Findings and Future Directions

Recent studies have focused on synthesizing new derivatives of pyridazinones to enhance their biological activities. Researchers are investigating modifications at different positions on the pyridazinone ring to improve selectivity and potency against specific targets.

Future Research Directions

  • Investigating structure-activity relationships (SARs) to optimize pharmacological profiles.
  • Conducting clinical trials to assess efficacy and safety in humans.
  • Exploring potential combination therapies with existing anticancer or anti-inflammatory drugs.

Properties

IUPAC Name

4-chloro-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-5(9)4(6)2-3-7-8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIFEBCWAJUBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499291
Record name 4-Chloro-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69207-44-9
Record name 4-Chloro-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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